molecular formula C20H30O4 B1236066 Eunicin CAS No. 55822-19-0

Eunicin

Cat. No.: B1236066
CAS No.: 55822-19-0
M. Wt: 334.4 g/mol
InChI Key: RFCBIORAGZWLAM-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eunicin is a cembranolide diterpenoid primarily isolated from marine organisms of the genus Eunicea, such as Eunicea mammosa and Eunicea succinea. It features a 3,13-oxabridge T-lactone structure, confirmed through X-ray crystallography of its iodoacetate derivative (144) and 2D-NMR spectroscopy . First identified in Bahamian collections, this compound exhibits notable bioactivities, including antibacterial properties and cytotoxicity against cancer cell lines such as KB (human oral epidermoid carcinoma) and CHO-K1 (Chinese hamster ovary) cells, with IC₅₀ values in the low micromolar range . Pharmacologically, this compound acts as a noncompetitive inhibitor of nicotinic acetylcholine receptors (AChRs), binding to the ion channel with an IC₅₀ of ~1 µM, making it more potent than structurally related diterpenoids like eupalmerin acetate (EUAC) and 12,13-bisepieupalmerin (BEEP) . Its biosynthesis is linked to 12,13-bisepieupalmerin (152), a precursor converted to this compound under acidic conditions .

Properties

CAS No.

55822-19-0

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(5Z)-2-hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one

InChI

InChI=1S/C20H30O4/c1-12-7-5-9-13(2)17-18-15(14(3)19(21)24-18)11-16(23-17)20(4,22)10-6-8-12/h8,13,15-18,22H,3,5-7,9-11H2,1-2,4H3/b12-8-

InChI Key

RFCBIORAGZWLAM-WQLSENKSSA-N

SMILES

CC1CCCC(=CCCC(C2CC3C(C1O2)OC(=O)C3=C)(C)O)C

Isomeric SMILES

CC1CCC/C(=C\CCC(C2CC3C(C1O2)OC(=O)C3=C)(C)O)/C

Canonical SMILES

CC1CCCC(=CCCC(C2CC3C(C1O2)OC(=O)C3=C)(C)O)C

Other CAS No.

22551-45-7
55822-19-0

Synonyms

eunicin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activity

Compound Cytotoxicity (IC₅₀, µM) AChR Inhibition (IC₅₀, µM) Key Mechanism
Eunicin 0.9–2.1 (KB, CHO-K1) ~1.0 Noncompetitive AChR inhibition
Jthis compound 1.5–3.0 (KB) Not reported Shared cytotoxicity with this compound
EUAC >10 6–35 Noncompetitive inhibition
BEEP >10 6–35 Noncompetitive inhibition
  • Potency : this compound’s lower IC₅₀ for AChR inhibition compared to EUAC and BEEP suggests stronger binding to the receptor’s ion channel, likely due to its lactone ring and oxabridge .
  • Cytotoxicity : this compound and jthis compound show comparable activity, while cuthis compound and bisepieupalmerin are less potent .

Geographic and Temporal Variability

  • Geographic Variation: E. mammosa from Jamaica initially produced jthis compound, but later collections contained this compound, indicating environmental or epigenetic influences . Similarly, E. succinea from Panama yields pthis compound (150), a structurally distinct cembranolide .
  • Temporal Shifts : In Briareum asbestinum, diterpene profiles changed annually (e.g., briareins A/B to C/D), suggesting colony age or reproductive status impacts biosynthesis .

Research Implications

This compound’s structural uniqueness and potency make it a model for studying marine diterpenoid biosynthesis and AChR modulation. Its analogs provide insights into structure-activity relationships:

  • Lactone Ring Critical: this compound’s lactone moiety enhances AChR binding compared to non-cyclized precursors like 152 .
  • Environmental Plasticity : Geographic variation in diterpene profiles underscores the adaptability of Eunicea spp. to ecological stressors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eunicin
Reactant of Route 2
Eunicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.